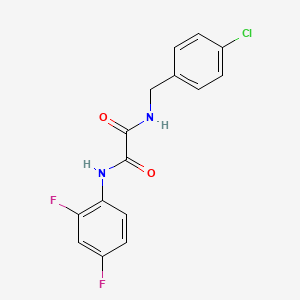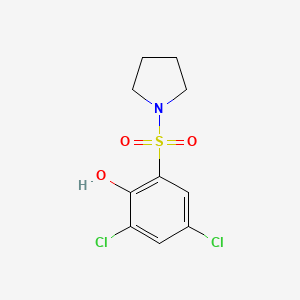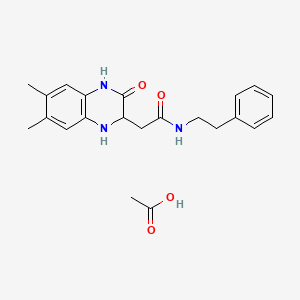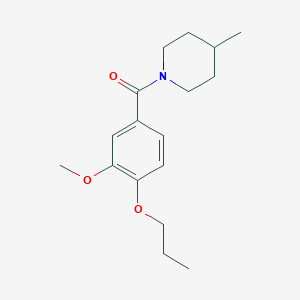
1-(3-methoxy-4-propoxybenzoyl)-4-methylpiperidine
説明
1-(3-methoxy-4-propoxybenzoyl)-4-methylpiperidine, also known as MPP, is a synthetic compound that has been studied for its potential use in scientific research. MPP is a piperidine derivative and is structurally similar to other compounds that have been shown to have psychoactive effects. However, the focus of
作用機序
1-(3-methoxy-4-propoxybenzoyl)-4-methylpiperidine's mechanism of action involves its interaction with the dopamine transporter. This compound binds to the transporter and inhibits its reuptake function, leading to increased dopamine release. This increased dopamine release has been shown to have potential therapeutic effects in the treatment of neurological disorders such as Parkinson's disease.
Biochemical and Physiological Effects:
This compound's interaction with the dopamine transporter leads to increased dopamine release, which can have a range of biochemical and physiological effects. Dopamine is a neurotransmitter that plays a role in reward, motivation, and movement. Increased dopamine release can lead to improved motor function and decreased symptoms of Parkinson's disease.
実験室実験の利点と制限
1-(3-methoxy-4-propoxybenzoyl)-4-methylpiperidine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research. Additionally, this compound's interaction with the dopamine transporter has been well-studied, making it a useful tool for investigating the role of dopamine in neurological disorders.
However, there are also limitations to using this compound in lab experiments. This compound's effects on dopamine release are complex and can vary depending on the experimental conditions. Additionally, this compound's potential therapeutic effects have not been fully explored, and further research is needed to determine its safety and efficacy.
将来の方向性
There are several future directions for research on 1-(3-methoxy-4-propoxybenzoyl)-4-methylpiperidine. One area of interest is the potential use of this compound in the treatment of neurological disorders such as Parkinson's disease. Further research is needed to determine the safety and efficacy of this compound as a treatment for these disorders.
Another area of interest is the development of new compounds based on this compound's structure. By modifying this compound's structure, researchers may be able to develop compounds with improved therapeutic properties and fewer side effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has been studied for its potential use in scientific research. This compound's interaction with the dopamine transporter has been well-studied, and it has potential therapeutic effects in the treatment of neurological disorders such as Parkinson's disease. However, further research is needed to determine the safety and efficacy of this compound and to develop new compounds based on its structure.
科学的研究の応用
1-(3-methoxy-4-propoxybenzoyl)-4-methylpiperidine has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to interact with the dopamine transporter, a protein that is responsible for the reuptake of dopamine from the synaptic cleft. This interaction leads to increased dopamine release and has been shown to have potential therapeutic effects in the treatment of neurological disorders such as Parkinson's disease.
特性
IUPAC Name |
(3-methoxy-4-propoxyphenyl)-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-4-11-21-15-6-5-14(12-16(15)20-3)17(19)18-9-7-13(2)8-10-18/h5-6,12-13H,4,7-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVMXPMAFSFQMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



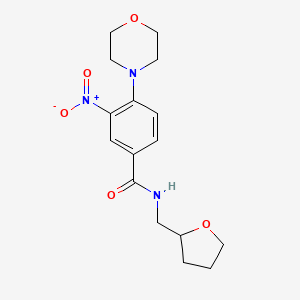
![ethyl 4-{[(3-methylphenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B4240249.png)

![isopropyl (1-{[(4-fluorobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B4240266.png)
![1'-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4240271.png)
![N-benzyl-2-[(cyclopropylcarbonyl)(methyl)amino]benzamide](/img/structure/B4240278.png)

![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)butanamide](/img/structure/B4240286.png)
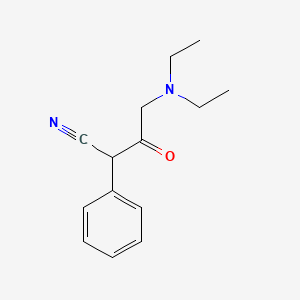
![N-{2-[(4-isopropylbenzoyl)amino]ethyl}isonicotinamide](/img/structure/B4240307.png)
